REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]2[CH:8]=[CH:9][N:10]=[C:4]2[N:3]=1.C([O-])(=O)C.[Na+].[Br-:16].[K+].BrBr>CO>[Br:16][C:8]1[N:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[N:3][C:4]2=[N:10][CH:9]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CC1=NC=2N(C=C1)C=CN2
|
Name
|
|
Quantity
|
74 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Br-].[K+]
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
BrBr
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
On complete addition the mixture
|
Type
|
CUSTOM
|
Details
|
was quenched by addition of 1M sodium sulfite solution (2 ml)
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×40 ml)
|
Type
|
WASH
|
Details
|
The organics were combined then washed with brine (40 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give an off white solid
|
Type
|
CUSTOM
|
Details
|
This solid was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with dichloromethane and 1% conc. ammonia on a gradient of methanol (1-2%)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=C2N1C=CC(=N2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |